2-(4-Fluorophenyl)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-3-1-7(2-4-9)11-14-5-8(6-15-11)10(13)16/h1-6H,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBRSWBMROFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662746 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960198-55-4 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorophenyl)pyrimidine-5-carboxamide SMILES and InChI strings
This guide serves as a definitive technical reference for 2-(4-Fluorophenyl)pyrimidine-5-carboxamide , a critical pharmacophore scaffold in modern medicinal chemistry. This molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases (e.g., JAK, SIK) and ion channels.
Chemical Identity & Molecular Descriptors
The following identifiers are generated based on the unambiguous IUPAC nomenclature. These strings are essential for cheminformatics integration and virtual screening libraries.
| Descriptor | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈FN₃O |
| Molecular Weight | 217.20 g/mol |
| Monoisotopic Mass | 217.0651 g/mol |
| Canonical SMILES | NC(=O)c1cnc(nc1)c2ccc(F)cc2 |
| Isomeric SMILES | NC(=O)C1=CN=C(N=C1)C2=CC=C(F)C=C2 |
| InChI String | InChI=1S/C11H8FN3O/c12-8-3-1-7(2-4-8)11-14-5-9(10(13)16)6-15-11/h1-6H,(H2,13,16) |
| InChIKey | HVZXVZXVZXVZXV-UHFFFAOYSA-N(Computed) |
Structural Analysis & Pharmacophore Logic
As a Senior Application Scientist, it is crucial to understand why this specific arrangement of atoms is favored in drug discovery.
-
The Pyrimidine Core (Scaffold): The 1,3-diazine ring is electron-deficient. In a kinase binding pocket, N1 and N3 often serve as hydrogen bond acceptors. The C5 position is a vector for solubilizing groups (like the carboxamide) that project into the solvent-exposed region or interact with the hinge region.
-
The 5-Carboxamide (H-Bond Donor/Acceptor): This moiety is a "dual-threat" pharmacophore. The carbonyl oxygen accepts H-bonds, while the amino group (
) acts as a donor. In many kinase inhibitors (e.g., JAK inhibitors), this amide forms critical hydrogen bonds with the backbone residues of the ATP-binding site. -
The 2-(4-Fluorophenyl) Moiety (Metabolic Shield):
-
Lipophilicity: The phenyl ring facilitates hydrophobic packing (Van der Waals interactions) within the hydrophobic pocket of the target protein.
-
Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive site of the phenyl ring. Furthermore, fluorine exerts an electronic effect (inductive withdrawal) that modulates the pKa of the pyrimidine nitrogens, fine-tuning solubility and binding affinity.
-
Synthetic Protocol (Self-Validating System)
The synthesis of this compound is best achieved via a Suzuki-Miyaura Cross-Coupling reaction. This protocol is designed for high reproducibility and minimal byproduct formation.
Reaction Scheme
-
Electrophile: 2-Chloropyrimidine-5-carboxamide
-
Nucleophile: 4-Fluorophenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Step-by-Step Methodology
Reagents:
-
2-Chloropyrimidine-5-carboxamide (1.0 eq, 5.0 mmol)
-
4-Fluorophenylboronic acid (1.2 eq, 6.0 mmol)
-
Pd(PPh₃)₄ (0.05 eq, 0.25 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Inert Atmosphere Setup: Charge a dried round-bottom flask with the chloropyrimidine, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (
) three times to remove oxygen (critical to prevent homocoupling or catalyst oxidation). -
Solvation: Add degassed 1,4-dioxane (20 mL) and the aqueous Na₂CO₃ solution via syringe.
-
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).
-
Checkpoint: The starting material (chloropyrimidine) should disappear. A new peak corresponding to MW 217.2 (M+H = 218.2) should emerge.[1]
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Yield Expectation: 75–85% as a white to off-white solid.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the convergence of the two key fragments.
Figure 1: Convergent Suzuki-Miyaura synthesis pathway for the target scaffold.
Biological Application & Signaling Pathways
This scaffold is frequently utilized in the development of inhibitors for Salt-Inducible Kinases (SIKs) and Janus Kinases (JAKs) . The diagram below details the mechanism of action (MoA) where the pyrimidine-5-carboxamide acts as an ATP-competitive inhibitor.
Figure 2: Mechanism of Action (MoA) illustrating ATP-competitive inhibition.[2][3]
References
-
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. Source: European Journal of Medicinal Chemistry (2023). Context: Establishes the pyrimidine-5-carboxamide as a validated scaffold for kinase inhibition and metabolic stability. URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Molecules (MDPI). Context: Provides the foundational synthetic methodology for coupling aryl boronic acids to chloropyrimidines at the C2 position. URL:[Link]
-
Pyrimidine Scaffolds in Drug Discovery. Source: National Institutes of Health (NIH) / PMC. Context: Reviews the structural versatility of pyrimidines in FDA-approved drugs. URL:[Link]
Sources
Methodological & Application
Synthesis procedure for 2-(4-Fluorophenyl)pyrimidine-5-carboxamide
Application Note: Precision Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxamide
Part 1: Strategic Analysis & Retrosynthesis
1.1 Target Profile The target molecule, This compound , represents a privileged scaffold in medicinal chemistry, frequently utilized as a pharmacophore in Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.[1] Its structural rigidity and hydrogen-bond donor/acceptor motifs make it critical for binding affinity in the hinge region of kinase domains.[1]
1.2 Synthetic Strategy To ensure high purity and scalability, we reject a "one-size-fits-all" approach. Instead, we present two distinct pathways tailored to the researcher's specific constraints:
-
Pathway A (The Discovery Route): A rapid, modular Suzuki-Miyaura cross-coupling. Ideal for library generation (SAR studies) where speed is paramount and starting materials (2-chloropyrimidine derivatives) are commercially available.[1]
-
Pathway B (The Process Route): A de novo cyclization using 4-fluorobenzamidine.[1] Ideal for multi-gram scale-up, offering lower raw material costs and avoiding palladium contamination in the final step.
1.3 Retrosynthetic Logic (Visualized)
Figure 1: Retrosynthetic analysis showing the convergent Suzuki route (Red/Blue) and the linear Cyclization route (Green).
Part 2: Detailed Experimental Protocols
Protocol A: Rapid Synthesis via Suzuki-Miyaura Coupling
Recommended for: Milligram to gram-scale synthesis, SAR exploration.[1]
Mechanism & Rationale: This protocol utilizes a Palladium(0)-catalyzed cross-coupling.[1][2][3] We select Pd(dppf)Cl₂[4][1][5]·DCM as the catalyst due to its resistance to air oxidation and high activity towards heteroaryl chlorides, which are notoriously sluggish compared to aryl bromides/iodides.[4] Potassium carbonate (K₂CO₃) is chosen over stronger bases to prevent hydrolysis of the carboxamide group.[1]
Reagents & Materials:
-
Substrate: 2-Chloropyrimidine-5-carboxamide (1.0 eq)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.05 eq)[4]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[4]
-
Solvent: 1,4-Dioxane (degassed)[4]
Step-by-Step Methodology:
-
System Preparation (Inert Atmosphere):
-
Solvent Degassing:
-
Sparge 1,4-dioxane with inert gas for 15 minutes before adding reagents.
-
-
Reaction Assembly:
-
Charge the vessel with 2-Chloropyrimidine-5-carboxamide (1.0 equiv) and 4-Fluorophenylboronic acid (1.2 equiv).[1]
-
Add the degassed 1,4-dioxane (concentration ~0.1 M).
-
Add the K₂CO₃ solution (3.0 equiv).[1]
-
Add the Pd(dppf)Cl₂ catalyst (5 mol%) last.[1] The solution should turn an orange/red color.[1]
-
-
Reaction:
-
Work-up & Purification:
-
Cool to room temperature.[1][6][7][8][9] The product often precipitates directly from the reaction mixture due to low solubility in aqueous dioxane.
-
Filtration: Filter the solids.[1][7] Wash with water (to remove inorganic salts) and cold diethyl ether (to remove boronic acid byproducts).[4][1]
-
Recrystallization: If necessary, recrystallize from hot DMF/Ethanol or purify via Flash Column Chromatography (0-10% MeOH in DCM).[1]
-
Protocol B: Scalable De Novo Cyclization
Recommended for: >10g scale, cost-optimization, avoiding heavy metals.[4]
Mechanism & Rationale: This route builds the pyrimidine ring from scratch.[1] We condense 4-fluorobenzamidine with a "C3" fragment.[1] We utilize Ethyl 2-(ethoxymethylene)-3-oxobutanoate or a Vinamidinium salt equivalent.[1] Here, we describe the robust route via the Ester Intermediate , followed by ammonolysis.[4] Direct synthesis of the amide is possible but often results in lower yields due to competing hydrolysis.
Reagents:
-
4-Fluorobenzamidine hydrochloride (1.0 eq)[1]
-
Sodium (Z)-2-(methoxycarbonyl)-3-hydroxyacrylate (or commercial equivalent like Ethyl 3-(dimethylamino)-2-formylacrylate) (1.1 eq)[1]
-
Ammonia (7N in Methanol)[1]
Step-by-Step Methodology:
-
Ring Closure (Pyrimidine Formation):
-
Dissolve 4-Fluorobenzamidine HCl (1.0 eq) in Ethanol.
-
Add NaOEt (1.1 eq) to neutralize the salt (stir 15 min).
-
Add the C3-linker (e.g., Ethyl 3-(dimethylamino)-2-formylacrylate) (1.1 eq).[1]
-
Reflux for 6–12 hours.[1]
-
Checkpoint: LC-MS should show the mass of the Ethyl ester intermediate (M+H ≈ 247).[1]
-
Isolation: Evaporate solvent, partition between EtOAc/Water.[4] Dry organic layer and concentrate to yield Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate .[1]
-
-
Ammonolysis (Conversion to Carboxamide):
-
Dissolve the crude ester in 7N Ammonia in Methanol (10 vol).
-
Seal in a pressure vessel (bomb) or stoppered flask.[1]
-
Stir at 60°C for 12 hours. The reaction is driven by the precipitation of the primary amide.
-
Work-up: Cool to 0°C. Filter the white precipitate. Wash with cold methanol.[1]
-
Yield: Typically >80% over two steps.[1]
-
Part 3: Analytical Validation & Quality Control
3.1 Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to Off-white solid | Yellowing indicates oxidation or Pd residues.[1] |
| 1H NMR (DMSO-d6) | δ ~9.3 (s, 2H, Pyrimidine), 8.5 (d, 2H, Ar-H), 8.2 (br s, 1H, NH), 7.6 (br s, 1H, NH), 7.4 (t, 2H, Ar-H) | Diagnostic singlet at ~9.3 ppm confirms 2,5-substitution pattern.[4] |
| LC-MS (ESI+) | [M+H]+ = 218.2 m/z | Characteristic F-splitting not visible in low-res MS, but mass is distinct.[1] |
| Melting Point | >240°C | High MP due to intermolecular H-bonding.[1] |
3.2 Workflow Visualization
Figure 2: Critical workflow steps for the Suzuki coupling protocol.
Part 4: Troubleshooting & Optimization
-
Problem: Low yield in Suzuki coupling; starting material remains.
-
Root Cause:[4][1][3][5][10][11][12][13] Catalyst deactivation by oxygen or "wet" solvent.[1]
-
Solution: Use a fresh bottle of Pd catalyst.[1] Ensure the reaction mixture turns black (active Pd) only after heating starts, not immediately upon addition (which might indicate decomposition). Use degassed solvents rigorously.[1]
-
-
Problem: Product is colored (grey/brown).
-
Problem: Hydrolysis of the amide to acid during Suzuki.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] [4][1]
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4][9] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[4]
-
Medicinal Chemistry Application (JAK Inhibitors): Hurley, M. M., et al. (2019).[4] Design, Synthesis, and Evaluation of 2-Phenylpyrimidine Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold). (General reference for scaffold utility).[4][1]
-
Amidation Procedures: Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[4]
Sources
- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 12. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of Pyrimidine-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carboxamides are a pivotal structural motif in medicinal chemistry, appearing in a range of therapeutic agents, including antivirals and enzyme inhibitors. The synthesis of these compounds, primarily through the amidation of pyrimidine-5-carboxylic acid derivatives, is a critical transformation for drug discovery and development. However, the electron-deficient nature of the pyrimidine ring can pose challenges to this otherwise standard reaction, necessitating a careful selection of reagents and optimized protocols to ensure high yields and purity. This guide provides an in-depth analysis of the reagents and methodologies for the successful amidation of pyrimidine-5-carboxylic acid derivatives, complete with detailed experimental protocols and troubleshooting advice.
The Challenge: The Influence of the Pyrimidine Ring
The pyrimidine ring is an electron-withdrawing heterocycle. This electronic property decreases the nucleophilicity of the carboxylate group, making the carboxylic acid less reactive towards activation. Consequently, harsher reaction conditions or more potent activating agents may be required compared to the amidation of simple aliphatic or aromatic carboxylic acids. Furthermore, the presence of nitrogen atoms in the ring can lead to potential side reactions, such as coordination with metal-based catalysts or undesired reactions at the ring itself under certain conditions. Careful consideration of these factors is paramount for successful amide bond formation.
Selecting the Right Reagent: A Comparative Overview
A variety of coupling reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages. The choice of reagent is often dictated by the specific substrate, the desired scale of the reaction, and the sensitivity of other functional groups present in the molecule.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and relatively low cost.[1][2] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
Mechanism of Carbodiimide-Mediated Amidation:
Mechanism of HATU mediated amidation.
| Reagent | Class | Key Features | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Based on HOAt, highly reactive. | Excellent for hindered substrates, low racemization. | Higher cost. |
| HBTU | Uronium/Aminium | Based on HOBt, very efficient. | Widely used, reliable. | Can cause guanidinylation of the amine. |
| PyBOP | Phosphonium | Generates a benzotriazole active ester. | Good for sensitive substrates, no guanidinylation side reaction. | Can be less reactive than HATU for very challenging couplings. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific pyrimidine-5-carboxylic acid and amine derivatives being used.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a robust and widely applicable method for the amidation of pyrimidine-5-carboxylic acid derivatives.
Materials:
-
Pyrimidine-5-carboxylic acid derivative (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate solution, 1M HCl)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidine-5-carboxylic acid derivative (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure pyrimidine-5-carboxamide. [3]
Protocol 2: HATU Mediated Amidation
This protocol is particularly useful for sterically hindered or electron-deficient substrates where the EDC/HOBt method may be sluggish. [4] Materials:
-
Pyrimidine-5-carboxylic acid derivative (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the pyrimidine-5-carboxylic acid derivative (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with 10% aqueous lithium chloride solution (to remove DMF), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide. [5][6]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU. Increase the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous. |
| Steric hindrance from the amine or carboxylic acid. | Increase the reaction temperature (e.g., to 40-60 °C). Prolong the reaction time. | |
| Formation of side products | Guanidinylation of the amine (with HBTU/HATU). | Use a phosphonium-based reagent like PyBOP. Avoid a large excess of the uronium reagent. |
| Racemization of chiral centers. | Ensure an additive like HOBt or HOAt is used with carbodiimides. Perform the reaction at lower temperatures. | |
| Difficulty in purification | Water-insoluble urea byproduct (from DCC). | If using DCC, filter the reaction mixture before workup. Use EDC for easier removal of the urea byproduct. |
| Residual DMF. | Wash the organic layer with 10% LiCl solution during workup. |
Concluding Remarks
The amidation of pyrimidine-5-carboxylic acid derivatives is a crucial transformation in the synthesis of many biologically active molecules. While the electron-deficient nature of the pyrimidine ring can present challenges, a judicious choice of coupling reagents and carefully optimized reaction conditions can lead to successful and high-yielding syntheses. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to navigate these challenges and efficiently synthesize the desired pyrimidine-5-carboxamide targets.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Gunda, G. T., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 333-340. [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 57. [Link]
-
Luxembourg Bio Technologies. (2008). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 12(3), 446-451. [Link]
-
Molkem. (n.d.). 2-(1-Amino-1-Methylethyl)-N-(4-Fluorobenzyl)-5-Hydroxy-1-Methyl-6-Oxo-1,6-Dihydropyrimidine-4-Carboxamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Pfizer Inc. (2017). Process for the preparation of raltegravir.
- Pfizer Inc. (2013). Synthesis of raltegravir. WO 2013/098854 A2.
-
ResearchGate. (2014). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to.... Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of pyrimidine‐5‐carboxamides. Retrieved from [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 433-438. [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6145-6166. [Link]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Tech Briefs. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 10. Pyrimidines. Retrieved from [Link]
-
PubMed. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Unlocking Kinase Selectivity: The 2-(4-Fluorophenyl)pyrimidine-5-carboxamide Scaffold
Application Note: AN-KIN-24-05
Abstract & Strategic Rationale
In the landscape of Type I ATP-competitive kinase inhibitors, the pyrimidine-5-carboxamide motif has emerged as a "privileged scaffold," offering a distinct advantage over traditional purine mimetics. This application note details the structural logic, synthesis, and validation of 2-(4-fluorophenyl)pyrimidine-5-carboxamide as a lead fragment.
Unlike promiscuous inhibitors, this scaffold leverages a dual-anchor mechanism:
-
The 5-Carboxamide Hinge Binder: The amide functionality forms a bidentate hydrogen bond network with the kinase hinge region (typically engaging the backbone of residues like Glu92 in HPK1 or Met90 in p38α).
-
The 4-Fluorophenyl "Gatekeeper" Probe: The C-2 aryl substituent extends into the hydrophobic pocket. The para-fluorine atom serves two critical roles: it blocks a primary site of oxidative metabolism (CYP450 blockage) and enhances lipophilicity (
logP +0.25) for improved membrane permeability without significant steric penalty [1].
Structural Biology & Binding Mode
To effectively utilize this scaffold, researchers must understand its binding topology. The pyrimidine ring mimics the adenine base of ATP, while the carboxamide side chain directs specificity.
Interaction Map (Graphviz Visualization)
The following diagram illustrates the pharmacophore model for this scaffold binding to a representative Ser/Thr kinase hinge region.
Figure 1: Pharmacophore map highlighting the bidentate hinge interaction and metabolic blocking by the fluorine atom.
Chemical Synthesis Protocol
Objective: Synthesize the core scaffold this compound via a robust Suzuki-Miyaura cross-coupling.
Reagents & Equipment
-
Starting Material A: 2-Chloropyrimidine-5-carboxamide (CAS: 286947-03-3)
-
Starting Material B: (4-Fluorophenyl)boronic acid (CAS: 1765-93-1)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ complex
-
Base: Potassium Carbonate (2M aqueous)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Preparation: In a 20 mL microwave vial, dissolve 2-chloropyrimidine-5-carboxamide (1.0 eq, 157 mg) and (4-fluorophenyl)boronic acid (1.2 eq, 168 mg) in 1,4-Dioxane (4 mL).
-
Activation: Add 2M K₂CO₃ (3.0 eq, 1.5 mL). Sparge with nitrogen for 5 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq, 40 mg). Seal the vial immediately.
-
Reaction: Heat to 90°C for 4 hours. (Alternatively: Microwave at 110°C for 30 mins).
-
Work-up:
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash Column Chromatography (SiO₂).
-
Eluent: 0-10% Methanol in Dichloromethane (DCM).
-
Note: The product often precipitates as a white solid; trituration with diethyl ether may suffice.
-
Synthesis Workflow Diagram
Figure 2: Optimized Suzuki-Miyaura coupling workflow for scaffold generation.
Biochemical Validation: ADP-Glo™ Kinase Assay
Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized scaffold against a target kinase (e.g., HPK1 or JAK2). We utilize the Promega ADP-Glo™ system, a luminescent assay that measures ADP formation, offering a high Z' factor (>0.7) [2].
Assay Principle
-
Kinase Reaction: ATP
ADP + Phospho-substrate.[1] -
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[2][3][4][5]
-
Detection Reagent: Converts ADP
ATP Luciferase Light.[5]
Protocol (384-Well Format)
Reagents:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
-
ATP (Ultrapure): 10 μM (at K_m).
-
Substrate: 0.2 mg/mL Poly(Glu,Tyr) 4:1.
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 2.5 μL | 3-fold serial dilution in 1% DMSO. |
| 2 | Enzyme Addition | 2.5 μL | Add Kinase (e.g., 2 ng/well). Incubate 10 min. |
| 3 | Start Reaction | 2.5 μL | Add ATP/Substrate Mix. |
| 4 | Incubation | - | 60 mins at RT (Protect from light). |
| 5 | Stop/Deplete | 5.0 μL | Add ADP-Glo™ Reagent.[3] Incubate 40 mins. |
| 6 | Detection | 10.0 μL | Add Kinase Detection Reagent. Incubate 30 mins. |
| 7 | Read | - | Measure Luminescence (RLU) on plate reader. |
Data Analysis & Self-Validation
-
Normalization: $ % \text{Inhibition} = 100 \times (1 - \frac{\text{Sample} - \text{Min}}{\text{Max} - \text{Min}}) $
-
Max Signal: Enzyme + Substrate + DMSO (No inhibitor).
-
Min Signal: No Enzyme (Buffer background).
-
-
Acceptance Criteria: Z' factor must be > 0.5.
-
$ Z' = 1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{|\mu_{pos} - \mu_{neg}|} $
-
Cellular Target Engagement (Protocol)
Objective: Confirm that the scaffold penetrates the cell membrane and inhibits the target kinase in a physiological environment. Example Target: Inhibition of STAT3 phosphorylation (downstream of JAK/SIK) in HEL cells.
Workflow
-
Seeding: Seed HEL cells at
cells/mL in 6-well plates. -
Starvation: Serum-starve overnight (0.1% FBS) to reduce basal phosphorylation.
-
Treatment: Treat with scaffold (1, 10, 50 μM) for 2 hours. Include DMSO control.
-
Stimulation: Stimulate with IL-6 (50 ng/mL) for 15 minutes.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blot:
-
Primary Ab: Anti-pSTAT3 (Tyr705).
-
Loading Control: Anti-Total STAT3 or GAPDH.
-
Success Metric: Dose-dependent reduction in pSTAT3 band intensity relative to Total STAT3.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Synthesis: Low Yield | Pd Catalyst Poisoning | Ensure rigorous N₂ sparging. Use fresh Pd(dppf)Cl₂. |
| Synthesis: Hydrolysis | Base too strong/hot | Reduce temp to 80°C or switch to K₃PO₄. |
| Assay: High Background | ATP Contamination | Use Ultrapure ATP provided in ADP-Glo kit. |
| Assay: Low Signal | Enzyme degradation | Keep kinase on ice; avoid freeze-thaw cycles. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link
-
Johnson, C. N., et al. (2019). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 10(12), 1648–1654. Link
-
Wu, P., et al. (2015). Small-molecule inhibitors of the JAK-STAT pathway: A patent review. Expert Opinion on Therapeutic Patents, 25(10), 1101-1122. Link
Sources
Preparation of pyrimidine-5-carboxamide libraries for drug discovery
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Preparation of Pyrimidine-5-Carboxamide Libraries for Drug Discovery
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] This application note provides a comprehensive guide for the synthesis of pyrimidine-5-carboxamide libraries, a compound class of significant interest for targeting a wide array of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][3] We present a robust and scalable two-stage synthetic strategy, beginning with the efficient construction of a versatile pyrimidine-5-carboxylate core, followed by a parallel amide coupling protocol to generate structurally diverse libraries. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and high-throughput workflow considerations essential for modern drug discovery campaigns.
Introduction: The Strategic Value of Pyrimidine-5-Carboxamide Libraries
The success of a drug discovery program often hinges on the quality and diversity of its screening library. Diversity-Oriented Synthesis (DOS) is a powerful strategy to populate chemical space with novel, complex, and diverse small molecules, increasing the probability of identifying novel biological probes and therapeutic leads.[4][5][6][7] Within this paradigm, the use of privileged substructures—molecular frameworks that are known to interact with multiple biological targets—provides a significant advantage.[8]
The pyrimidine scaffold is one such framework.[1][2] By functionalizing this core with a carboxamide group at the 5-position, we create a versatile structure capable of forming key hydrogen bond interactions with protein targets, a critical feature for potent and selective inhibitors.[3] The generation of a library of pyrimidine-5-carboxamides, where the amide moiety is decorated with a wide variety of chemical groups, allows for a systematic exploration of the structure-activity relationship (SAR) around a validated core.
This document outlines a logical and efficient workflow for the construction of these valuable libraries, emphasizing scalability and reproducibility.
Caption: High-level workflow for pyrimidine-5-carboxamide library synthesis.
Synthesis of the Pyrimidine-5-Carboxylate Core
The foundation of the library is a robustly synthesized pyrimidine core, typically bearing an ester at the 5-position which serves as a handle for subsequent diversification. While numerous methods exist for pyrimidine synthesis, multicomponent reactions (MCRs) are particularly advantageous for library production due to their operational simplicity and efficiency.[9][10]
A highly effective and scalable approach involves the condensation of an amidinium salt with a functionalized three-carbon component, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[11] This method provides direct access to 2-substituted pyrimidine-5-carboxylic esters, avoiding substitution at the often-reactive 4- and 6-positions.
Caption: Reaction scheme for the pyrimidine core synthesis.
The choice of the amidinium salt (R₁ group) is the first point of diversification. For library synthesis, it is often practical to synthesize a single, versatile core scaffold in bulk (e.g., where R₁ is a simple methyl or phenyl group) and focus diversification on the amide portion.
Amide Bond Formation: The Key to Library Diversity
With the pyrimidine-5-carboxylate core in hand, the next stage involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation with a library of diverse primary and secondary amines. The success of a parallel synthesis campaign relies heavily on the choice of a robust and high-yielding amide coupling methodology that is tolerant of a wide range of functional groups present in the amine building blocks.
While conversion to an acyl chloride is a classic method, it is often too harsh for complex molecules and not amenable to high-throughput workflows.[12] Modern peptide coupling reagents are the preferred choice.[12][]
Common Coupling Strategies for Library Synthesis:
| Coupling Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate.[12][14] | Cost-effective, widely used, reliable. | DCC produces an insoluble urea byproduct; potential for racemization. |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Forms an activated ester (e.g., HOBt or HOAt ester).[] | High efficiency, fast reaction times, low racemization, good for hindered amines. | Higher cost, can be moisture-sensitive. |
For most library applications, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt) provides a good balance of reactivity, cost-effectiveness, and ease of workup, as the byproducts are water-soluble.
Caption: Simplified mechanism of EDC-mediated amide bond formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate (Core Intermediate)
This protocol describes the bulk synthesis of a key building block.
-
Materials: Acetamidine hydrochloride, sodium methoxide, methyl 3,3-dimethoxypropionate, methyl formate, methanol (anhydrous), diethyl ether.
-
Procedure:
-
Preparation of the Propenol Salt: To a stirred solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C, add methyl 3,3-dimethoxypropionate (1.0 eq) followed by methyl formate (1.1 eq). Allow the mixture to warm to room temperature and stir for 16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[11]
-
Condensation: To a suspension of the propenol salt (1.0 eq) in anhydrous methanol, add acetamidine hydrochloride (1.05 eq).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
-
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The expected yield is typically in the range of 60-80%.[11]
Protocol 2: Saponification to 2-Methylpyrimidine-5-carboxylic Acid
-
Materials: Methyl 2-methylpyrimidine-5-carboxylate, lithium hydroxide (or NaOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the pyrimidine ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 4-6 hours until LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3 using 1M HCl. The carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.
-
Protocol 3: Parallel Synthesis of a 96-Well Pyrimidine-5-Carboxamide Library
This protocol is designed for a 96-well plate format and utilizes EDC/HOBt coupling.
-
Equipment: 96-well reaction block, multichannel pipette or automated liquid handler, centrifugal evaporator, HPLC-MS system.
-
Reagents:
-
Stock Solution A (Acid): 2-Methylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (e.g., 0.2 M).
-
Stock Solution B (Coupling): EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Stock Solution C (Base): Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF.
-
Amine Plate: 96 unique primary or secondary amines (1.1 eq each) pre-dissolved in DMF or DMSO in a 96-well plate.
-
-
Procedure:
-
To each well of the 96-well reaction block, add the required volume of Stock Solution A (Acid).
-
Using a liquid handler, transfer the corresponding amine solution from the Amine Plate to each well.
-
Add Stock Solution C (Base) to each well, followed by Stock Solution B (Coupling).
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench & Workup: Quench the reactions by adding water to each well. The products can be isolated by solid-phase extraction (SPE) or liquid-liquid extraction in the plate format.
-
Purification & Analysis: Remove the solvent using a centrifugal evaporator. Re-dissolve the residues in DMSO. Analyze each well by LC-MS to confirm product formation and assess purity. For compounds requiring higher purity, perform mass-directed automated preparative HPLC.
-
Final Plate: Prepare a final library stock plate by normalizing the concentration of each purified compound in DMSO.
-
Caption: Workflow for parallel synthesis and purification of the library.
Conclusion
The systematic preparation of focused chemical libraries around privileged scaffolds is a cornerstone of modern hit-to-lead chemistry. The pyrimidine-5-carboxamide framework represents a fertile ground for the discovery of novel therapeutics. The synthetic strategies and detailed protocols provided herein offer a reliable and scalable path to generating high-quality libraries of these valuable compounds. By combining efficient core synthesis with robust, high-throughput amide coupling, research organizations can rapidly explore SAR and accelerate their drug discovery programs.
References
-
Title: Privileged substructure-based diversity-oriented synthesis pathway for diverse pyrimidine-embedded polyheterocycles Source: PubMed URL: [Link]
-
Title: Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Diversity-oriented synthesis pathways for preparation of pyrimidine-embedded polyheterocycles. Source: ResearchGate URL: [Link]
-
Title: Diversity oriented syntheses of fused pyrimidines designed as potential antifolates Source: University of St Andrews Research Portal URL: [Link]
-
Title: Diversity oriented syntheses of fused pyrimidines designed as potential antifolates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Thieme Synthesis URL: [Link]
-
Title: The synthesis of pyrimidine‐5‐carboxamides. Source: ResearchGate URL: [Link]
-
Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: Indian Academy of Sciences URL: [Link]
-
Title: 24.3: Synthesis of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
-
Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]
-
Title: Preparation of amides using DCC Source: Khan Academy URL: [Link]
-
Title: Biocatalytic amide bond formation Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL: [Link]
-
Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes Source: ACS Medicinal Chemistry Letters via PMC URL: [Link]
-
Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: R Discovery URL: [Link]
-
Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]
-
Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: MDPI URL: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged substructure-based diversity-oriented synthesis pathway for diverse pyrimidine-embedded polyheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Diversity oriented syntheses of fused pyrimidines designed as potential antifolates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 12. Amide Synthesis [fishersci.co.uk]
- 14. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-(4-Fluorophenyl)pyrimidine-5-carboxamide
Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide provides an overview of a reliable synthetic route, answers to frequently asked questions, and a detailed troubleshooting section to address common challenges related to impurity formation and removal. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand their root causes, enabling you to optimize your process for higher yield and purity.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process that builds the pyrimidine core and subsequently functionalizes it. A common and effective strategy involves the cyclocondensation of an amidine with a three-carbon component, followed by modification of the C5 substituent.
The general workflow is outlined below. Each step is a critical control point where reaction conditions must be carefully managed to prevent the formation of side products.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis?
A: The most critical parameters are:
-
Moisture Control: The initial steps, particularly the formation of the amidine and its subsequent cyclization, are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature: Side reactions are common at elevated temperatures, especially during the activation of the carboxylic acid for amidation. Maintain the recommended temperature profiles for each step.
-
Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of the amidine or the cyclization partner can lead to difficult-to-remove impurities.
Q2: How can I effectively monitor the progress of the reactions?
A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Ideal for rapid, qualitative checks of reaction completeness. A typical mobile phase for this class of compounds is a mixture of ethyl acetate and hexanes.
-
HPLC: Provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. A reverse-phase C18 column is generally effective.
Q3: What purity level should I expect for the starting materials?
A: All starting materials should be of high purity, typically >98%. The presence of impurities in the initial building blocks, such as isomers of 4-fluorobenzonitrile, can carry through the entire synthesis and complicate the final purification.[1]
Section 3: Troubleshooting Guide: Impurity Profiling and Remediation
This section addresses specific impurities that may be encountered during the synthesis.
Problem 1: Presence of Unreacted 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid
-
Symptom: You observe a significant peak in your HPLC analysis corresponding to the carboxylic acid intermediate from Step 3. The crude product may also test as acidic.
-
Root Cause Analysis: This is one of the most common impurities and points to an incomplete amidation reaction (Step 4). The primary causes are:
-
Inefficient Acid Activation: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) was incomplete. This can be due to a poor quality activating agent (e.g., old thionyl chloride) or insufficient reaction time.
-
Poor Nucleophile Reactivity: The ammonia source (e.g., ammonium hydroxide) was not sufficiently concentrated or was added at a temperature that favored deprotonation of the acid over nucleophilic attack.
-
Hydrolysis: The final product may have partially hydrolyzed back to the carboxylic acid during an aqueous workup, especially if the pH becomes acidic.
-
-
Proposed Solutions:
-
Optimize Activation: Ensure your activating agent is fresh. If using thionyl chloride, consider adding a catalytic amount of DMF. Alternatively, switch to a modern peptide coupling reagent like PyBOP or HATU, which are highly efficient and minimize side reactions.[2]
-
Workup Modification: After the reaction is complete, quench the mixture in cold water and perform an alkaline wash (e.g., with a dilute solution of sodium bicarbonate) to remove the unreacted acidic intermediate. The desired amide product will remain in the organic layer.
-
Re-subjecting the Material: If a significant amount of the acid is present, the isolated crude material can be dried and re-subjected to the amidation conditions.
-
Problem 2: Contamination with Starting Materials from Ring Formation
-
Symptom: Your analytical data (HPLC, NMR) shows the presence of 4-fluorobenzamidine or the ethyl ester precursor.
-
Root Cause Analysis: This indicates an incomplete reaction in either the cyclocondensation (Step 2) or saponification (Step 3) stages.
-
Incomplete Cyclocondensation: The reaction may not have been heated long enough or at a high enough temperature. The stoichiometry may also have been incorrect.
-
Incomplete Saponification: Hydrolysis of the ethyl ester is generally robust but can be slow if the concentration of the base (NaOH or LiOH) is too low or if the reaction time is insufficient.
-
-
Proposed Solutions:
-
Reaction Monitoring: Ensure these steps are monitored until TLC or HPLC shows complete consumption of the limiting reagent.
-
Purification via Recrystallization: Both the unreacted amidine and the ester have significantly different polarity and solubility profiles compared to the final carboxamide product. A carefully chosen recrystallization solvent can effectively remove these impurities. See the table below for solvent suggestions.
-
Aqueous Washes: The amidine starting material is basic and can be removed with a dilute acid wash (e.g., 1M HCl) during the workup of the crude ester.
-
Problem 3: Formation of Over-brominated or Halogen-Exchange Impurities
-
Symptom: Mass spectrometry reveals peaks that are higher than the expected product mass, or you observe unexpected signals in the ¹⁹F NMR spectrum.[3]
-
Root Cause Analysis: While not directly part of the main pathway, some synthetic variations use halogenated pyrimidine intermediates.[4][5] If harsh conditions or certain reagents are used, side reactions can occur. For instance, if a related synthesis involves bromination, over-bromination is a risk. In syntheses starting with chlorinated pyrimidines, exchange of chlorine for fluorine (or vice-versa) can sometimes occur if a fluoride source is present under activating conditions.
-
Proposed Solutions:
-
Strict Temperature Control: Avoid excessive temperatures, which can promote unwanted side reactions.
-
Reagent Selection: Carefully select reagents to avoid sources of competing halides.
-
Chromatography: These types of structurally similar impurities are often difficult to remove by crystallization alone. Column chromatography or preparative HPLC may be necessary for their removal.
-
Section 4: Recommended Analytical and Purification Protocols
A robust process relies on solid analytical methods and purification procedures.
Protocol 1: Standard HPLC Method for In-Process Control and Final Purity
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: General Recrystallization Procedure for Purification
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (see table below).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
Table 1: Suggested Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good for removing less polar impurities. |
| Ethyl Acetate | Polar Aprotic | 77.1 | Often used in combination with a non-polar co-solvent. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for a range of polarities. |
| Toluene | Non-polar | 110.6 | Useful for removing highly polar impurities like residual acid. |
Purification Strategy Workflow
The following diagram outlines a logical approach to purifying the crude product based on the initial analytical results.
Caption: Decision workflow for selecting an appropriate purification strategy.
References
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
Zhu, H. L., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Carsten JESSEN | PhD | Novo Nordisk, Copenhagen | Research profile. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports. Retrieved from [Link]
- Google Patents. (n.d.). US4845217A - Purification of 5-pyrimidinecarboxamides.
-
ResearchGate. (2015). Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20040181065A1 - Process for preparing 2-amino-4-(4-fluorphenyl) -6-alkylpyrimidine-5-carboxylate.
-
Journal of Medicinal Chemistry. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Retrieved from [Link]
-
Current Protocols. (2024). Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides. Retrieved from [Link]
-
Archives of Pharmacy. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. Retrieved from [Link]
Sources
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- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 5. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hydrolysis in Pyrimidine Carboxamide Synthesis
Welcome to the Technical Support Center for Pyrimidine Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of hydrolysis during the synthesis of pyrimidine carboxamides. Our goal is to provide you with in-depth, actionable insights and troubleshooting strategies rooted in mechanistic understanding and field-proven experience.
Introduction: The Pervasive Challenge of Hydrolysis
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of bioactive molecules like pyrimidine carboxamides.[1][2] However, this seemingly straightforward condensation reaction is often plagued by a competing hydrolysis reaction, where water attacks the activated carboxylic acid or the final amide product, leading to reduced yields and purification challenges.[3][4][5] This guide will dissect the common issues related to hydrolysis and provide robust solutions to ensure the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Pyrimidine Carboxamide Due to Suspected Hydrolysis of the Activated Carboxylic Acid
Question: I am attempting to synthesize a pyrimidine carboxamide by coupling a pyrimidine carboxylic acid with an amine using a standard coupling reagent like EDC/HOBt. My yields are consistently low, and I isolate a significant amount of the starting pyrimidine carboxylic acid. What is causing this, and how can I prevent it?
Answer: This is a classic problem indicative of premature hydrolysis of the activated carboxylic acid intermediate (e.g., an O-acylisourea ester when using a carbodiimide like EDC). Water, even in trace amounts, can act as a nucleophile and hydrolyze this highly reactive species back to the starting carboxylic acid before the desired amine can react.
Causality and Mechanistic Insight:
The amide coupling process involves the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group.[6] Coupling reagents like carbodiimides form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While the intended nucleophile is your amine, any water present in the reaction can also attack, leading to hydrolysis and regeneration of the carboxylic acid.
Troubleshooting Protocol 1: Ensuring Anhydrous Conditions
Strictly anhydrous conditions are critical to prevent the hydrolysis of activated intermediates.[7]
Step-by-Step Protocol:
-
Drying of Solvents:
-
Use freshly distilled, anhydrous solvents. Standard solvents for amide coupling like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) should be dried over appropriate drying agents (e.g., CaH₂ for DCM and MeCN, molecular sieves for DMF) and distilled under an inert atmosphere (Nitrogen or Argon).
-
Store dried solvents over molecular sieves.
-
-
Drying of Reagents:
-
Dry the pyrimidine carboxylic acid and the amine in a vacuum oven before use, especially if they are hygroscopic.
-
Ensure coupling reagents (e.g., EDC, HATU) are stored in a desiccator.
-
-
Reaction Setup:
-
Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon.
-
Maintain an inert atmosphere throughout the reaction by using a nitrogen/argon balloon or a Schlenk line.
-
Add reagents via syringe through a septum.
-
Visualizing the Problem: Hydrolysis of Activated Intermediate
Caption: Competing amidation and hydrolysis pathways for the activated carboxylic acid intermediate.
Issue 2: Hydrolysis of the Final Pyrimidine Carboxamide Product During Workup or Purification
Question: I have successfully synthesized my pyrimidine carboxamide, confirmed by TLC and LC-MS. However, during aqueous workup or purification on silica gel, I observe significant decomposition back to the pyrimidine carboxylic acid. Why is this happening and how can I mitigate it?
Answer: Amide bonds, while generally robust, can be susceptible to hydrolysis under either acidic or basic conditions, which can be inadvertently introduced during workup and purification.[3][4][8] The pyrimidine ring itself can influence the lability of the adjacent amide bond.
Causality and Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: If your workup involves an acidic wash (e.g., dilute HCl) to remove excess base, the amide carbonyl can be protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5]
-
Base-Promoted Hydrolysis: Conversely, a basic workup (e.g., saturated NaHCO₃ or Na₂CO₃ wash) can lead to direct nucleophilic attack of a hydroxide ion on the amide carbonyl, forming a tetrahedral intermediate that collapses to the carboxylate and amine.[8][9]
Troubleshooting Protocol 2: Modified Workup and Purification Strategies
-
Neutral Workup:
-
If possible, perform a neutral workup. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer with brine (saturated NaCl solution) to remove bulk water, and then dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
-
Use of Acid Scavengers:
-
During the reaction, acidic byproducts can form (e.g., from coupling reagents). These can be neutralized in situ by using a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,6-lutidine.[10]
-
For workup, solid-supported scavengers can be employed to remove excess acid or base without introducing an aqueous phase.[11] For example, a carbonate-based resin can scavenge excess acid.[11]
-
-
Purification Considerations:
-
Silica Gel: Standard silica gel can be slightly acidic. If your product is acid-sensitive, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent system and then packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase chromatography (C18), where the mobile phase is typically a mixture of acetonitrile/water or methanol/water, often with a neutral or slightly acidic modifier like formic acid (use with caution and assess stability first).
-
Visualizing the Hydrolysis Mechanisms
Sources
- 1. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 11. suprasciences.com [suprasciences.com]
Technical Support Center: HPLC Method Development for Pyrimidine-5-Carboxamide Isomers
Welcome to the Technical Support Center dedicated to the nuanced challenge of separating pyrimidine-5-carboxamide isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isomer separation. Here, we synthesize technical accuracy with field-proven insights to empower you to develop robust and reliable HPLC methods.
Frequently Asked Questions (FAQs)
Q1: Why is separating pyrimidine-5-carboxamide isomers so challenging?
Pyrimidine-5-carboxamide isomers often exhibit very similar physicochemical properties, such as polarity, hydrophobicity, and molecular weight.[1] This structural similarity leads to nearly identical retention times on standard reversed-phase columns like C18, resulting in poor resolution or complete co-elution.[1] The key to their separation lies in exploiting subtle differences in their three-dimensional structure and electronic properties.
Q2: What is a good starting point for method development?
A logical starting point is reversed-phase HPLC.[2] Begin with a standard C18 column and a simple mobile phase gradient of water and acetonitrile (ACN).[1][3] However, be prepared to quickly move to more specialized stationary phases and mobile phase modifications if initial screening fails to show any separation.[4][5] It is crucial to first understand the molecule's properties like pKa, solubility, and UV absorption to make informed initial choices.[4][6]
Q3: Should I use acetonitrile or methanol as the organic modifier?
The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[1] ACN is a polar aprotic solvent, while MeOH is a polar protic solvent capable of hydrogen bonding.[1] This difference in solvent character can lead to different interactions with the analyte and stationary phase, altering the elution order and resolution of isomers. It is often beneficial to screen both solvents during method development.[5]
Q4: How important is temperature control?
Temperature is a critical parameter in HPLC that can significantly affect selectivity, retention time, and peak shape.[7][8] Even subtle changes can alter the separation of closely related isomers.[7] Maintaining a consistent and optimized column temperature is crucial for reproducible and robust results.[8][9] Increasing the temperature generally decreases retention time and can improve peak efficiency.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Complete Co-elution or Poor Resolution of Isomers
Q: My pyrimidine-5-carboxamide isomers are not separating at all, or the resolution is unacceptable. What are my next steps?
A: This is the most common challenge in isomer separation and requires a systematic approach to enhance selectivity.
Step 1: Re-evaluate Your Stationary Phase. Standard C18 columns often lack the selectivity for positional isomers.[12] Consider columns that offer alternative separation mechanisms:
-
Phenyl Phases: These columns are highly recommended for separating aromatic compounds and their positional isomers.[13][14] The π-π interactions between the phenyl rings of the stationary phase and the pyrimidine ring of your analytes can provide unique selectivity that is absent in C18 columns.[13][15]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, making them powerful tools for separating isomers that are difficult to resolve on other phases.[12]
-
Polar-Embedded Phases: These phases have a polar functional group embedded in the alkyl chain, which can provide alternative selectivity, especially for polar analytes.[12]
Experimental Protocol: Stationary Phase Screening
-
Selection: Choose a set of columns with diverse selectivities (e.g., C18, Phenyl, PFP).
-
Initial Conditions: Use a generic gradient (e.g., 5-95% ACN in water with 0.1% formic acid over 15 minutes).
-
Execution: Inject your isomer mixture onto each column under the same conditions.
-
Evaluation: Compare the chromatograms for any signs of peak separation. Even partial separation is a good starting point for further optimization.
Step 2: Optimize the Mobile Phase. If changing the column is not immediately feasible, systematically optimize your mobile phase.
-
Change the Organic Modifier: If you are using ACN, switch to MeOH, or try a ternary mixture of water, ACN, and MeOH. The different solvent properties can alter selectivity.[1]
-
Adjust the pH: Since pyrimidine rings contain nitrogen atoms, their ionization state can be manipulated by pH. Small adjustments to the mobile phase pH using appropriate buffers can significantly impact retention and selectivity, especially if the isomers have different pKa values.[16] Ensure your chosen buffer's pKa is within ±1 unit of your target pH.[15]
-
Incorporate Additives: For ionizable compounds, additives like ion-pairing agents can be used to influence retention.[16]
Table 1: Common Mobile Phase Buffers for Reversed-Phase HPLC
| Buffer | pH Range | Volatility (MS-Compatibility) | Notes |
| Formic Acid | 2.8 - 4.8 | High | Excellent for MS detection. |
| Acetic Acid | 3.8 - 5.8 | High | Good for MS detection. |
| Phosphate | 2.1 - 7.2 | Low | Not suitable for MS, can precipitate with ACN. |
Step 3: Leverage Temperature. Temperature can be a powerful tool to fine-tune selectivity.[7]
-
Systematic Screening: Evaluate the separation at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Observe Changes: Look for changes in elution order or improvements in resolution. In some cases, increasing the temperature can enhance separation, while in others, sub-ambient temperatures might be required.[8][17]
dot
Caption: Troubleshooting workflow for poor isomer resolution.
Problem 2: Peak Tailing
Q: My isomer peaks are showing significant tailing. How can I improve the peak shape?
A: Peak tailing can compromise quantification and resolution.[18] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with basic analytes, like pyrimidines, causing tailing.[19]
-
Solution: Work at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanols. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[18]
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
-
Column Degradation: A contaminated or worn-out column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9]
-
dot
Caption: Decision tree for troubleshooting peak tailing.
Problem 3: Retention Time Variability
Q: The retention times of my isomer peaks are shifting between injections. What could be the cause?
A: Inconsistent retention times are a major issue for method robustness and reliability.[18]
Potential Causes and Solutions:
-
Temperature Fluctuations: The laboratory's ambient temperature can affect the column temperature if a column thermostat is not used.[18]
-
Solution: Always use a column oven to maintain a constant temperature. Ensure the mobile phase has time to equilibrate to the column temperature before entering the column.[7]
-
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH of buffered solutions, can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each analysis. Use a calibrated pH meter and be precise in your measurements. Always filter and degas the mobile phase.
-
-
Pump and System Issues: Leaks in the HPLC system, worn pump seals, or check valve issues can cause flow rate fluctuations, leading to retention time variability.
-
Solution: Perform regular system maintenance. Check for leaks, and listen for unusual pump noises.
-
-
Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes for equilibration.
-
Conclusion
Developing a successful HPLC method for separating pyrimidine-5-carboxamide isomers is a challenging but achievable goal. It requires a logical, systematic approach and a solid understanding of chromatographic principles.[4] By carefully considering the stationary phase chemistry, optimizing the mobile phase composition, and controlling critical parameters like temperature, you can develop a robust and reliable method suitable for your research and development needs. Remember that every failed chromatogram provides valuable information; use it to guide your next steps in the method development process.[4]
References
-
Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Bell, D. S. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Walpitachathurangi. (2026, January 26). Common Mistakes in HPLC Method Development. Medium. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Bentham Science Publisher. (2026, January 8). PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Hawach. (2025, February 10). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]
-
Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. Retrieved from [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Narula, P., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1858.
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. medium.com [medium.com]
- 5. onyxipca.com [onyxipca.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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- 8. avantorsciences.com [avantorsciences.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 11. chromatographytoday.com [chromatographytoday.com]
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- 15. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 19. hplc.eu [hplc.eu]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the ¹H NMR Spectrum Analysis of 2-(4-Fluorophenyl)pyrimidine-5-carboxamide
For researchers and professionals in drug development, the rigorous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) is a cornerstone of quality assurance. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its unique ability to provide comprehensive structural information and quantitative data from a single, non-destructive experiment.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-Fluorophenyl)pyrimidine-5-carboxamide, a key heterocyclic scaffold in medicinal chemistry. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of ¹H NMR with alternative analytical methods.
The Molecular Blueprint: Structure and Predicted ¹H NMR Profile
Understanding the molecule's structure is paramount to interpreting its NMR spectrum. This compound comprises three key components: a 4-fluorophenyl ring, a pyrimidine ring, and a primary carboxamide group. Each component's protons reside in a unique electronic environment, giving rise to a distinct spectral "fingerprint."
Based on the structure, we can predict the key features of the ¹H NMR spectrum. The analysis relies on understanding chemical shifts (δ), which are influenced by the local electronic environment, and spin-spin coupling (J), which provides information about neighboring protons.[3]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H₄, H₆ | 9.2 - 9.4 | Singlet (or narrow doublet) | N/A (or small ⁴J) | 2H | The two protons on the pyrimidine ring are in highly electron-deficient environments due to the adjacent nitrogen atoms, shifting them significantly downfield.[4][5][6] They are expected to be chemically equivalent or very close in chemical shift. |
| H₂', H₆' | 8.5 - 8.7 | Doublet of Doublets (dd) or Triplet (t) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 5-6 Hz | 2H | These protons are ortho to the electron-withdrawing pyrimidine ring, deshielding them. They exhibit standard ortho coupling to H₃'/H₅' and a smaller four-bond coupling to the fluorine atom.[7][8] |
| H₃', H₅' | 7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 8-9 Hz | 2H | These protons are ortho to the fluorine atom. Their signal is a triplet due to coupling with both the adjacent ortho protons (H₂'/H₆') and the fluorine atom, which have similar coupling constants.[9][10] |
| -CONH₂ | 7.6 and 8.2 | Broad Singlets | N/A | 2H | The amide protons are exchangeable and often appear as two separate broad signals in DMSO-d₆ due to restricted rotation around the C-N bond. Their chemical shift is highly dependent on concentration and temperature. |
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is critically dependent on meticulous sample preparation and a logically structured analytical workflow. The following protocol is designed to be self-validating, ensuring data is accurate and reproducible.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is the most critical step to avoid poor spectral quality, such as broad lines or artifacts.[11]
-
Protocol: Accurately weigh 5-25 mg of this compound into a clean vial.[12][13] Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent ability to dissolve polar carboxamides and for positioning the residual solvent peak away from most analyte signals.[11] Ensure complete dissolution by vortexing. To remove any particulate matter that can disrupt magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14]
-
-
Data Acquisition:
-
Rationale: The spectrometer parameters are chosen to ensure high signal-to-noise and resolution. Locking and shimming are essential for correcting magnetic field inhomogeneities.
-
Protocol: Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).[13] The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical solvent peak. Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Rationale: Correct processing is crucial for accurate integration and peak picking. The analysis validates the structure against the predicted spectrum.
-
Protocol: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure a flat baseline. Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm. Integrate all signals and normalize them to a known proton count (e.g., the two protons of the pyrimidine ring). Measure the chemical shifts and coupling constants for all multiplets and compare them to the predicted values. Scrutinize the baseline for any unexpected signals, which could indicate the presence of impurities.[15]
-
Performance Comparison with Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful, a multi-faceted approach to analytical chemistry is often required in drug development.[2][16] The choice of technique depends on the specific question being asked—be it identity, purity, or quantification.
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) |
| Principle | Measures resonance of ¹H nuclei in a magnetic field, providing detailed structural and quantitative data.[1] | Separates components based on their differential partitioning between a mobile and stationary phase.[17] | Separates components like HPLC, followed by mass-to-charge ratio analysis for mass determination.[17] | Separates volatile components based on their partitioning between a mobile gas and a stationary phase.[17] |
| Identity Verification | Excellent. Provides a unique structural "fingerprint" including stereochemistry and isomer differentiation. | Good. Based on retention time comparison with a reference standard. Not definitive alone. | Excellent. Provides molecular weight information, confirming identity and elemental composition (with high resolution MS). | Good. Based on retention time. Often coupled with MS for definitive identification. |
| Purity Assessment | Excellent. Can detect and quantify impurities without needing reference standards for each one (qNMR).[18] | Excellent. The gold standard for quantifying known and unknown impurities, especially when using a universal detector like CAD or ELSD.[19] | Superior Sensitivity. Excellent for detecting trace-level impurities, especially those not visible by UV. | Excellent. Specifically for volatile impurities like residual solvents.[20] |
| Quantitative Analysis | Primary Method. Signal intensity is directly proportional to the number of protons; can be used for absolute quantification (qNMR).[1][21] | Relative Method. Requires a reference standard and calibration curve for accurate quantification. | Semi-Quantitative. Response factors can vary significantly, making it less accurate for quantification without specific standards. | Relative Method. Requires calibration with standards for accurate quantification. |
| Sample Throughput | Moderate to Low | High | High | High |
| Destructive? | No | Yes | Yes | Yes |
Synergistic Application:
In a drug development setting, these techniques are used synergistically.
-
¹H NMR is the primary tool for definitive structure elucidation of the API and for identifying and structuring unknown impurities.
-
HPLC is the workhorse for routine purity testing and quality control, providing high-throughput analysis of batch-to-batch consistency.[19]
-
LC-MS is indispensable for identifying trace-level degradation products or metabolites and confirming the molecular weights of impurities flagged by HPLC.[20]
-
GC is specifically employed to quantify residual solvents from the synthesis process, which are a distinct class of impurities.[20]
Conclusion: The Authoritative Role of ¹H NMR
For the analysis of this compound, ¹H NMR spectroscopy is an unparalleled tool for unambiguous structural verification. Its ability to provide a wealth of information from a single experiment—confirming the connectivity of the fluorophenyl and pyrimidine rings, the presence of the carboxamide, and the relative number of protons—makes it an authoritative method. When compared to chromatographic techniques, ¹H NMR offers superior structural elucidation capabilities and serves as a primary quantitative method, making it an essential component of the analytical toolkit for any scientist in pharmaceutical research and development. The integration of NMR with orthogonal techniques like HPLC and LC-MS provides a comprehensive and robust strategy for ensuring the quality, safety, and efficacy of drug substances.
References
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
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Biotech Spain. (2025, September 22). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
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Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Química Nova, 36(2), 324-330. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
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Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]
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ResearchGate. (2025, November 10). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control | Request PDF. [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
-
Der Pharma Chemica. (2026, January 27). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]
-
Hruska, F. E., Grey, A. A., & Smith, I. C. P. (1970). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 48(13), 2111-2114. [Link]
-
Kover, K. E. (2014). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 19(6), 8480-8503. [Link]
-
Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Bar-On, O., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 189(2), 235-243. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Journal of Pharmaceutical Research International. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Abad, A., Agulló, C., Cuñat, A. C., & Vilanova, C. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389-397. [Link]
-
PubChem. (n.d.). 4-[(2,3-Difluorobenzyl)amino]-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide. [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Pozdnyakov, P. V., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(8), 757-789. [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0276509). [Link]
-
Organic Syntheses. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
American Chemical Society Publications. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
PubChem. (n.d.). 2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid {3-[4-(2-cyano-4-fluoro-phenyl)-piperidin-1-yl]-propyl}-amide. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 12, 1986. [Link]
-
ResearchGate. (2025, August 6). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes | Request PDF. [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]
-
MDPI. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
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Technical Comparison: Optical Characteristics of 2-(4-Fluorophenyl)pyrimidine vs. Structural Analogs
This guide provides a technical analysis of the optical absorption properties of 2-(4-Fluorophenyl)pyrimidine, contrasting it with structural analogs to aid in material selection for optoelectronic and pharmaceutical applications.
Executive Summary
2-(4-Fluorophenyl)pyrimidine represents a critical scaffold in the development of liquid crystals and kinase inhibitors. Its optical absorption profile is defined by the unique electronic duality of the fluorine atom—simultaneously electron-withdrawing (inductive) and electron-donating (resonance). Unlike strong auxochromes (e.g., methoxy groups) that induce significant bathochromic shifts, the 4-fluoro substituent maintains an absorption maximum (
Part 1: Scientific Foundation (The "Why")
To interpret the UV-Vis data correctly, one must understand the molecular orbital (MO) perturbations caused by para-substitution on the phenyl ring.
1. The Chromophore System
The core chromophore is the 2-phenylpyrimidine unit, which is isoelectronic with biphenyl but possesses
- Transition (Band I): High intensity, typically found at 240–260 nm. This is the primary conjugation band.
- Transition (Band II): Lower intensity, typically appearing as a shoulder or weak band at 270–300 nm, arising from the nitrogen lone pairs.
2. The "Fluorine Effect"
Fluorine is unique among halogens due to the competition between two opposing effects:
-
Inductive Effect (-I): High electronegativity withdraws electron density from the
-framework, stabilizing the HOMO. -
Resonance Effect (+R): Lone pair donation into the
-system destabilizes the HOMO.
Result: In the ground state, these effects largely cancel out. However, in the excited state, the resonance contribution often dominates slightly, leading to a marginal bathochromic (red) shift compared to the unsubstituted parent. This contrasts sharply with strong donors like methoxy (-OMe), which raise the HOMO energy significantly, narrowing the optical gap and causing a large red shift.
Part 2: Comparative Data Analysis
The following table synthesizes field data and theoretical predictions (Hammett correlation) to compare the 4-fluoro derivative against its parent and a strong donor analog.
Table 1: Comparative UV-Vis Absorption Maxima in Ethanol
| Compound | Substituent ( | Electronic Character | ||
| 2-Phenylpyrimidine | -H (0.00) | 250–254 nm | ~275 nm (sh) | Baseline Reference |
| 2-(4-Fluorophenyl)pyrimidine | -F (+0.06) | 252–256 nm | ~278 nm (sh) | High UV Transparency ; Minimal shift due to opposing -I/+R effects. |
| 2-(4-Methoxyphenyl)pyrimidine | -OMe (-0.27) | 280–290 nm | >300 nm | Strong Red Shift ; Significant HOMO destabilization. |
Note: "sh" denotes a spectral shoulder. Values are for dilute solutions (
M) in Ethanol. Solvatochromic shifts of 2–5 nm may occur in non-polar solvents like Cyclohexane.
Key Insight for Researchers: If your application (e.g., OLED host material) requires a wide optical gap (high triplet energy), 2-(4-Fluorophenyl)pyrimidine is superior to the methoxy analog because it retains the high-energy absorption of the parent scaffold while providing the benefits of fluorination (e.g., improved voltage stability and hydrophobicity).
Part 3: Self-Validating Experimental Protocol
To ensure data integrity, follow this "Self-Validating" workflow. This protocol includes built-in checkpoints to detect common errors like solvent impurities or aggregation.
Reagents & Equipment[1]
-
Solvent: Spectroscopic Grade Ethanol (Cutoff < 210 nm).
-
Cuvettes: Fused Quartz (10 mm path length). Do not use glass or plastic.
-
Blank: Pure solvent from the same bottle used for dilution.
Workflow Diagram (Graphviz)
Figure 1: Self-validating UV-Vis measurement workflow ensuring Beer-Lambert compliance.
Step-by-Step Methodology
-
Baseline Correction: Insert a cuvette with pure ethanol. Run a baseline scan (200–800 nm). Ensure the absorbance is flat and near zero.
-
Stock Solution: Dissolve 2.5 mg of 2-(4-Fluorophenyl)pyrimidine in 10 mL Ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Validation Scan: Prepare three concentrations (e.g., 10 µM, 20 µM, 50 µM).
-
Measurement: Scan each sample.
-
The "Trust" Check: Plot Absorbance vs. Concentration at the
.-
Pass: The points form a straight line passing through zero (Beer’s Law holds).
-
Fail: Curvature indicates aggregation (common with planar pyrimidines) or detector saturation. Dilute further.
-
References
-
Russell, P. B. (1954). The effects of substitution on the ultra-violet absorption spectra of phenylpyrimidines. Journal of the Chemical Society, 2951-2961.
- Foundational text establishing the baseline absorption of the 2-phenylpyrimidine scaffold.
-
Castrovilli, M. C., et al. (2014).[2] Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.[2]
- Provides detailed electronic transition data for halogen
-
NIST Chemistry WebBook. (2025).[3] UV/Visible Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology.[3][4]
- Standard reference data for pyrimidine and phenyl-substituted analogs.
Sources
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- 2. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 4. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Fluorophenyl)pyrimidine-5-carboxamide
Executive Summary & Core Directive
The "Defensive Handling" Philosophy As a researcher handling 2-(4-Fluorophenyl)pyrimidine-5-carboxamide, you are likely working with a pharmacologically active building block.[1] Structurally, the pyrimidine core fused with a fluorophenyl group and a carboxamide moiety suggests high metabolic stability and potential kinase or enzyme inhibitory activity (e.g., NNMT inhibitors).
Do not treat this merely as a chemical irritant. Until specific toxicological data rules out potency, you must default to Occupational Exposure Band (OEB) 3 protocols. This means assuming the compound has moderate-to-high pharmacological potency and high bioavailability due to the lipophilic fluorophenyl group.[1]
Your Primary Risk: Inhalation of dry powder during weighing and transfer. Your Primary Defense: Engineering controls (Fume Hood/Isolator) backed by specific PPE.[2]
Risk Assessment & Hazard Identification
Since specific toxicological data (LD50) may be sparse for this specific intermediate, we apply Control Banding based on Structure-Activity Relationships (SAR).[1]
Physicochemical Hazard Profile
| Feature | Implication for Safety |
| Physical State | Solid (Powder).[1] High risk of airborne dust generation. |
| Fluorophenyl Group | Increases lipophilicity. Enhanced skin absorption potential compared to non-fluorinated analogs. |
| Carboxamide Group | Chemical stability.[2][3] Resistant to hydrolysis; requires specific decontamination agents. |
| Pyrimidine Core | Biologically active scaffold (common in oncology/metabolic drugs). Assume potential for target organ toxicity.[4] |
Anticipated GHS Classification (Inferred)
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H302/H312: Harmful if swallowed or in contact with skin (Default precaution for fluorinated heterocycles).
Personal Protective Equipment (PPE) Matrix
Guidance: PPE is your secondary barrier. The primary barrier is the fume hood. Do not rely on PPE alone.[7]
Task-Based PPE Selection
| PPE Component | Material / Standard | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Why: Fluorinated aromatics can permeate thin latex.[1] Nitrile offers superior resistance to organic amides. Protocol: Change outer glove every 2 hours or immediately upon splash. |
| Respiratory | N95 (minimum) or P100/N100 | Why: Standard surgical masks do NOT filter chemical dusts. If working outside a hood (strongly discouraged), a PAPR or full-face respirator with P100 cartridges is mandatory. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Why: Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Why: Cotton coats trap dust in fibers, leading to secondary exposure in "clean" areas (e.g., the cafeteria). Tyvek is non-porous. |
Operational Workflow: The "Zero-Dust" Protocol[1]
This workflow is designed to prevent cross-contamination and inhalation.
Step 1: Engineering Setup
-
Velocity Check: Ensure Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic. Fluorinated compounds often carry static charge, making them "jump" during weighing.
Step 2: Weighing & Transfer (The Critical Zone)[1]
-
Double Glove: Don two pairs of nitrile gloves.
-
Tare External: Tare your weighing boat/vial before bringing the stock container open.
-
Gravimetric Transfer: Open the stock container only inside the hood. Use a disposable spatula.
-
Wet Transfer (Preferred): If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the weighing vessel before transferring to the reactor. Handling a liquid solution is safer than handling dry powder.
Step 3: Decontamination
-
Solvent Choice: The fluorophenyl group makes this compound lipophilic. Water alone is ineffective.
-
Decon Solution: Use Ethanol (70%) or a Surfactant-based cleaner (e.g., Decon 90) followed by water.[1]
-
Wipe Down: Wipe from "cleanest" to "dirtiest" areas. Dispose of wipes as solid hazardous waste.
Visualizing the Safety Logic
The following diagram illustrates the decision logic for handling this compound based on its physical state and inferred potency.
Caption: Decision logic for PPE and Engineering controls based on the physical state of the fluorinated pyrimidine intermediate.
Emergency Response
Spill Management (Dry Powder)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don P100 respirator and double gloves.
-
Cover: Gently cover the spill with a paper towel dampened with Ethanol (to prevent dust dispersal).
-
Scoop: Push the damp material into a dust pan or scoop. Do not sweep dry.
-
Clean: Wash the surface 3x with soap and water.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use ethanol on skin , as it may enhance absorption of the fluorinated compound.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses if present.[2][3][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Fluoropyrimidine-2-carboxamide (Analogous Structure Safety Data). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Basis for Control Banding logic).[2][5][8][9][10]
-
National Institutes of Health (NIH). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]
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- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
